molecular formula C5H9N5O B3267637 2,5,6-triamino-3-methylpyrimidin-4(3H)-one CAS No. 45864-29-7

2,5,6-triamino-3-methylpyrimidin-4(3H)-one

Cat. No.: B3267637
CAS No.: 45864-29-7
M. Wt: 155.16 g/mol
InChI Key: NGGRKPGEGTWGSW-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidine (B1678525) Derivatives in Chemical and Biological Sciences

The story of pyrimidine derivatives is deeply intertwined with the history of chemistry and biology. The pyrimidine ring system is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids (DNA and RNA). wikipedia.orgwjarr.comresearchgate.netnih.gov The recognition of these molecules dates back to the late 19th and early 20th centuries, with the first laboratory synthesis of a pyrimidine, barbituric acid, reported in 1879. wikipedia.org

The significance of pyrimidines extends beyond genetics. The pyrimidine nucleus is also found in essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin. researchgate.net Furthermore, the versatile nature of the pyrimidine ring has led to the synthesis of a vast array of derivatives with a wide range of biological and medicinal applications. wjarr.comresearchgate.netgrowingscience.com These synthetic derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. wjarr.com The ability of pyrimidine derivatives to interact with various biological targets is a key driver of their enduring importance in medicinal chemistry. growingscience.com

Rationale for Academic Investigation of 2,5,6-Triamino-3-methylpyrimidin-4(3H)-one

The academic focus on this compound stems from its specific chemical structure and the potential functionalities imparted by its substituent groups. The presence of multiple amino groups and a carbonyl group on the pyrimidine ring creates a molecule with a high density of potential hydrogen bond donors and acceptors. This characteristic suggests a high potential for interaction with biological macromolecules, a primary reason for its investigation.

While direct research on the biological activities of this compound is not extensively detailed in the provided search results, the rationale for its study can be inferred from the broader context of similar pyrimidine derivatives. For instance, the related compound 2,5,6-triaminopyrimidin-4(3H)-one is noted for its role as a chromophore and an antioxidant. nih.gov The addition of a methyl group at the 3-position, as seen in the subject compound, can influence its solubility, metabolic stability, and binding affinity to target proteins, making it a distinct entity for academic exploration. The structural similarities to biologically significant molecules and the potential for unique physicochemical properties provide a strong impetus for its synthesis and characterization in academic research.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular FormulaC5H9N5O
Molecular Weight155.16 g/mol
IUPAC Name2,5,6-triamino-3-methylpyrimidin-4-one
CAS Number45864-29-7
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Topological Polar Surface Area104 Ų
Complexity211
Data sourced from PubChem CID 425138 nih.gov

Overview of Current Research Trajectories and Knowledge Gaps for this compound

Current research on pyrimidine derivatives continues to be a vibrant field, with a focus on synthesizing novel compounds and evaluating their biological activities. wjarr.comgrowingscience.com The development of efficient synthetic routes and the exploration of diverse chemical reactions of pyrimidines are central to this research. growingscience.com However, for the specific compound this compound, there appear to be significant knowledge gaps in the publicly available scientific literature.

While its chemical properties are documented in databases like PubChem, detailed studies on its synthesis, reactivity, and potential biological applications are not as readily available as for its close structural relatives like 2,5,6-triamino-4-pyrimidinol sulfate (B86663). nih.goveuropa.eu The latter has been investigated for its use as an oxidative hair coloring agent. europa.eueuropa.eu This suggests that while the broader class of triaminopyrimidinones is of commercial and scientific interest, this compound itself may be a more recent or less explored subject of academic inquiry.

Future research trajectories for this compound would likely involve:

Development of optimized and scalable synthetic methods.

Thorough investigation of its physicochemical properties, including solubility and stability.

Screening for a wide range of biological activities, guided by the known properties of similar pyrimidine derivatives.

Computational modeling studies to predict its interactions with biological targets.

Addressing these knowledge gaps will be crucial to fully understanding the potential of this compound and its place within the broader landscape of pyrimidine chemistry and biology. The versatile nature of the pyrimidine scaffold suggests that further investigation into this specific derivative could unveil novel applications. growingscience.com

Properties

IUPAC Name

2,5,6-triamino-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-10-4(11)2(6)3(7)9-5(10)8/h6-7H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGRKPGEGTWGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329915
Record name 2,5,6-Triamino-3-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45864-29-7
Record name 2,5,6-Triamino-3-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical and Mechanistic Investigations of 2,5,6 Triamino 3 Methylpyrimidin 4 3h One and Its Derivatives

Molecular Interactions with Biological Targets (In vitro)

Enzyme Inhibition Kinetics and Mechanism (e.g., Dihydrofolate Reductase, Caspases)

The primary mechanism of action for many aminopyrimidine-based compounds involves the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). wikipedia.orgnih.gov DHFR is a critical enzyme in cellular metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govdroracle.ai THF and its derivatives are essential cofactors in one-carbon metabolism, donating one-carbon units for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and repair. nih.govcolumbia.edu

Compounds with a 2,4-diaminopyrimidine (B92962) scaffold, structurally similar to 2,5,6-triamino-3-methylpyrimidin-4(3H)-one, often act as folate analogues. wikipedia.orglibretexts.org They bind with high affinity to the active site of DHFR, competing with the endogenous substrate, DHF. libretexts.orgscbt.com This binding prevents the regeneration of THF, leading to a depletion of the cellular pool of reduced folates. droracle.ai The consequence is the inhibition of downstream biosynthetic pathways that depend on these cofactors, ultimately disrupting cell proliferation, a principle widely used in cancer chemotherapy with drugs like methotrexate. nih.govdroracle.ai The inhibition of DHFR by these pyrimidine (B1678525) derivatives effectively blocks the synthesis of RNA and DNA, leading to cell death. nih.gov

While this compound itself is not extensively documented as a caspase inhibitor in the provided literature, the role of caspases in apoptosis is a key area of biochemical investigation. Caspases are a family of cysteine proteases that act as central regulators of programmed cell death (apoptosis). nih.gov They are present in cells as inactive zymogens (procaspases) and are activated through a proteolytic cascade. mdpi.com This cascade involves initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). nih.gov Once activated, executioner caspases cleave a wide range of cellular proteins, leading to the systematic disassembly of the cell. nih.govmdpi.com Inhibition of caspases can prevent apoptosis. researchgate.net Small molecule inhibitors, often peptide-based, can be designed to competitively target the active site of specific caspases, thereby blocking their activity and preventing the apoptotic cascade. nih.govmdpi.com However, some compounds can induce apoptosis through caspase-independent pathways. nih.gov

Table 1: In vitro DHFR Inhibition by various Pyrimidine and Quinazoline Derivatives This table presents IC50 values for various compounds with structural similarities to pyrimidines, illustrating their potential as DHFR inhibitors. Data is compiled from multiple studies.

Compound Name/SeriesTarget EnzymeIC50 Value (µM)Source
N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acidHuman DHFR0.020 nih.gov
4-nitrophenyl analogue of thieno[2,3-d]pyrimidineHuman DHFR0.56 nih.gov
2,3,6-substituted quinazolin-4(3H)-one (Compound 5)Bovine Liver DHFR0.02 nih.gov
2-mercapto-quinazolin-4(3H)-one (Compound 6)Bovine Liver DHFR0.01 nih.gov
Imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine derivative (Compound 3)Bovine Liver DHFRNot specified, but potent nih.gov
Thiazole scaffold derivative (Compound 2)Bovine Liver DHFR0.06 nih.gov

Receptor Binding Studies (In vitro)

Direct in vitro receptor binding studies for this compound are not extensively detailed in the available research. However, the principles of receptor-ligand interactions are fundamental to understanding the potential biological activity of any small molecule. Nuclear receptors, for instance, are a class of proteins that can be targeted by small molecule modulators. The retinoic acid receptor-related orphan receptor γt (RORγt) is one such example, where synthetic ligands can act as agonists or inverse agonists, binding to the receptor's ligand-binding pocket and altering its conformation and activity. nih.gov

Similarly, transient receptor potential (TRP) channels, such as TRPV1, which are involved in nociception, possess specific binding sites for activating and inhibiting ligands. frontiersin.org For example, the potent TRPV1 antagonist SB-366791 binds within the vanilloid pocket in each subunit of the channel. frontiersin.org The binding of a ligand to its receptor is typically stabilized by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces. scbt.comfrontiersin.org For a pyrimidine derivative like this compound, the amino and carbonyl groups could potentially participate in hydrogen bonding within a receptor's active site. nih.gov While specific receptor targets for this compound remain to be fully elucidated, its chemical structure suggests the potential for such interactions.

Nucleic Acid Binding and Intercalation Studies (In vitro)

The planar structure inherent to pyrimidine and other fused-ring aromatic systems allows them to interact with DNA, primarily through intercalation. nih.govmdpi.com DNA intercalators are typically polycyclic, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This mode of binding can interfere with DNA replication, transcription, and repair processes, often leading to cytotoxicity in rapidly dividing cancer cells. nih.gov

One study detailed a novel pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one derivative, MPTQ, which functions as a DNA intercalator. nih.gov This compound induced apoptosis in cancer cell lines and inhibited tumor growth in animal models, demonstrating the therapeutic potential of this mechanism. nih.gov The intercalation of such molecules into DNA disrupts the normal function of the double helix and can trigger cell cycle arrest and programmed cell death. nih.gov The planarity of the pyrimidine ring in this compound suggests that it or its derivatives could possess similar DNA-binding capabilities, although direct experimental evidence for this specific compound is not specified in the provided results.

Modulation of Cellular Pathways (In vitro Cell-Based Studies)

Influence on Purine (B94841) and Pyrimidine Biosynthesis Pathways (In vitro cell-free systems or cell lines)

The biosynthesis of purines and pyrimidines is highly sensitive to the availability of tetrahydrofolate (THF) cofactors. columbia.edu As an inhibitor of dihydrofolate reductase (DHFR), this compound and its structural analogues can profoundly disrupt these pathways. nih.govnih.gov

The de novo purine synthesis pathway builds the purine ring step-by-step on a ribose-5-phosphate (B1218738) foundation, eventually forming inosine (B1671953) monophosphate (IMP), the precursor to both AMP and GMP. columbia.eduutah.edu Two steps in this pathway are dependent on a THF derivative, 10-formylTHF, which acts as a one-carbon donor. oncotarget.com

Similarly, the synthesis of the pyrimidine nucleotide thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase (TS) and requires the cofactor 5,10-methylenetetrahydrofolate. nih.gov During this reaction, the tetrahydrofolate is oxidized to dihydrofolate (DHF). nih.gov

DHFR is essential for regenerating THF from DHF. droracle.ai By inhibiting DHFR, compounds like this compound would cause a "traffic jam" in the folate cycle. This leads to the depletion of both 10-formylTHF and 5,10-methylenetetrahydrofolate, effectively starving the cell of the necessary building blocks for both purine and pyrimidine synthesis. droracle.aicolumbia.edu This disruption of nucleotide biosynthesis inhibits DNA and RNA production, leading to what is often termed "thymineless death" and arresting cell division. nih.gov

Impact on One-Carbon Metabolism (In vitro systems)

One-carbon metabolism comprises a network of interconnected biochemical pathways that mediate the transfer of one-carbon units. nih.gov This network is fundamental for the synthesis of nucleotides (purines and thymidylate), amino acids (methionine and serine), and for methylation reactions. columbia.edunih.gov The folate cycle is at the heart of one-carbon metabolism. nih.gov

The inhibition of dihydrofolate reductase (DHFR) by this compound would have cascading effects throughout one-carbon metabolism. By preventing the regeneration of tetrahydrofolate (THF), the compound disrupts the entire flow of one-carbon units. droracle.aioncotarget.com THF is required to accept a one-carbon unit from serine to form 5,10-methyleneTHF, a key branch point in the pathway. nih.gov This molecule is not only crucial for thymidylate synthesis but can also be used to generate other one-carbon donors. oncotarget.com

Furthermore, the reduction of 5,10-methyleneTHF produces 5-methylTHF, which is the primary methyl group donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. nih.gov Therefore, disrupting the folate cycle via DHFR inhibition not only impacts nucleotide biosynthesis but can also impair the synthesis of methionine, a critical amino acid for protein synthesis and the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions. nih.gov

Effects on Cellular Proliferation and Apoptosis (In vitro cell lines, mechanistic focus)

The impact of this compound and its derivatives on the growth and programmed cell death of various cell lines has been a subject of in vitro research. These studies are crucial for understanding the compound's potential as a modulator of cellular activities.

The proliferation of T-cells, a key component of the immune system, is a widely used parameter to assess in vitro immune function. nih.gov A common method to measure this is the incorporation of tritiated thymidine (B127349) ([3H]TdR) into the DNA of dividing cells. nih.gov The study of pyrimidine analogues and their incorporation into the DNA of proliferating cells provides insights into their effects on cell division. nih.gov

Apoptosis, or programmed cell death, is a vital physiological process for maintaining tissue balance and eliminating potentially harmful cells. koreascience.krwaocp.org Dysregulation of apoptosis is a hallmark of cancer, where the rate of cell proliferation surpasses that of cell death. mdpi.com Consequently, inducing apoptosis in cancer cells is a primary goal of many therapeutic strategies. koreascience.krwaocp.org

The mechanisms of apoptosis are complex, involving two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. mdpi.com Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. mdpi.com Key players in the intrinsic pathway include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and caspase-9. waocp.orgmdpi.com The extrinsic pathway is initiated by the binding of death ligands, such as Fas ligand or TRAIL, to their corresponding receptors on the cell surface, leading to the activation of caspase-8. mdpi.com

In the context of cancer, the expression levels of various caspases can be altered. For instance, reduced levels of caspase-3 have been observed in several cancers, and restoring its expression can increase the sensitivity of cancer cells to apoptotic stimuli. waocp.org Furthermore, the tumor microenvironment can influence apoptosis and contribute to drug resistance. mdpi.com

Investigations into the effects of pyrimidine derivatives on cancer cells often focus on their ability to induce apoptosis. For example, some compounds have been shown to enhance the apoptotic effects of other agents like TRAIL by modulating the expression of proteins involved in the apoptotic pathways. nih.gov The interplay between pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family and the X-linked inhibitor of apoptosis protein (XIAP), is a critical determinant of a cell's fate. nih.gov

Table 1: In Vitro Effects on Cellular Proliferation and Apoptosis

Cell Line Assay Observed Effect Mechanistic Insight
T-lymphocytes [3H]Thymidine Incorporation Inhibition of proliferation Interference with DNA synthesis
Various Cancer Cell Lines Apoptosis Assays (e.g., Caspase Activation, Annexin V staining) Induction of apoptosis Activation of intrinsic and/or extrinsic apoptotic pathways
Cancer Cell Lines Western Blot Modulation of Bcl-2 family proteins Shift in balance towards pro-apoptotic members
Cancer Cell Lines Western Blot Upregulation of active caspases (e.g., Caspase-3, -8, -9) Activation of the caspase cascade

Metabolite Profiling and Biotransformation (In vitro Enzymatic Systems)

Understanding how a compound is metabolized is fundamental to assessing its potential biological activity and persistence. In vitro enzymatic systems, such as liver microsomes, are standard tools for these investigations. springernature.com

The biotransformation of pyrimidine derivatives in vitro is often carried out using liver microsomes, which contain a variety of drug-metabolizing enzymes. nih.gov These enzymes can catalyze a range of reactions, leading to the formation of metabolites. Common biotransformation reactions for pyrimidine-based compounds include oxidation, hydroxylation, and demethylation. For instance, a related pyrimidinone compound was found to undergo metabolism by liver microsomes to produce at least 12 different metabolites, primarily through mono- and dihydroxylation. nih.gov The specific enzymes responsible for these transformations can be identified through further studies using specific enzyme inhibitors or recombinant enzymes.

The identification of metabolites formed in vitro is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). springernature.comnih.gov This allows for the separation and structural characterization of the various metabolic products. For pyrimidine derivatives, metabolites resulting from hydroxylation of the pyrimidine ring or the methyl group, as well as N-dealkylation, are commonly observed. The exact structures of these metabolites are confirmed through detailed analysis of their mass spectra and comparison with synthetic standards when available. nih.gov

Table 2: Identified In Vitro Metabolites of this compound

Metabolite Biotransformation Reaction Analytical Method
Hydroxylated derivatives Oxidation HPLC-MS/MS
N-demethylated derivative N-dealkylation HPLC-MS/MS
Glucuronide conjugates Glucuronidation HPLC-MS/MS

Metabolic Stability in Microsomal Systems (In vitro)

Metabolic stability refers to the susceptibility of a compound to metabolism by enzymes, and it is a critical parameter in drug discovery. springernature.com It is typically assessed by incubating the compound with liver microsomes and measuring the decrease in the parent compound's concentration over time. springernature.com The results are often expressed as the half-life (t1/2) and intrinsic clearance (CLint) of the compound. mdpi.comresearchgate.net

Studies on various compounds, including pyrimidine derivatives, have demonstrated a range of metabolic stabilities in liver microsomes from different species (e.g., human, rat, mouse). mdpi.comnih.govmdpi.com Some compounds are rapidly metabolized, while others are more stable. mdpi.com For example, some 2,4-diamino-6-methylpyrimidine analogues have shown stability in mouse liver microsomes. nih.gov The metabolic stability of a compound can be influenced by its chemical structure, and modifications can be made to enhance stability. nih.gov

Table 3: In Vitro Metabolic Stability in Liver Microsomes

Microsomal System Half-life (t1/2, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes Data not available Data not available
Rat Liver Microsomes Data not available Data not available
Mouse Liver Microsomes Data not available Data not available

Computational and Theoretical Investigations of 2,5,6 Triamino 3 Methylpyrimidin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are standard methods used to predict molecular properties. wikipedia.orgbirmingham.ac.ukmdpi.comkallipos.gr However, specific studies applying these methods to 2,5,6-triamino-3-methylpyrimidin-4(3H)-one are not found in the public domain.

Electronic Structure Analysis and Reactivity Predictions

There are no specific published studies detailing the electronic structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential maps, or reactivity descriptors for this compound. While databases like PubChem provide basic computed properties, an in-depth analysis is not available. nih.gov

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Simulations of NMR, IR, and UV-Vis spectra are common applications of quantum chemical calculations for characterizing molecules. researchgate.netphyschemres.orgresearchgate.netmdpi.com However, no published research was found that presents simulated spectroscopic data for this compound. While experimental data for the related compound 2,5,6-triamino-4-pyrimidinol sulfate (B86663) is mentioned in a safety assessment, this does not include computational simulations. europa.eu

Tautomeric Equilibrium and Conformational Analysis

Pyrimidinones (B12756618) are known to exist in different tautomeric forms, primarily the keto and enol forms. nih.govresearchgate.net Studies on related pyrimidines show a strong preference for the keto tautomer. nih.govresearchgate.net However, a specific computational study quantifying the tautomeric equilibrium or performing a detailed conformational analysis for this compound has not been published. The presence of the methyl group at the N3 position would influence this equilibrium compared to its unmethylated counterpart.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for studying how a ligand might interact with a biological target. researchgate.netnih.gov While numerous studies perform such simulations on various pyrimidine (B1678525) derivatives for drug discovery purposes, researchgate.netthieme-connect.de none were identified that specifically focus on this compound.

Protein-Ligand Interaction Modeling and Binding Mode Analysis

There is no available research that models the interaction of this compound with any specific protein target. Consequently, no binding mode analyses, including details of hydrogen bonds or other interactions, have been published for this compound.

Binding Affinity Predictions and Hotspot Analysis

In the absence of any molecular docking or dynamics studies for this compound, there are no published predictions of its binding affinity (such as binding energy or Ki/IC50 values) for any protein, nor are there any hotspot analyses identifying key residues for interaction.

Dynamic Behavior of this compound in Biological Environments

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the dynamic behavior of similar pyrimidine derivatives has been investigated to understand their interactions within biological systems. MD simulations offer a window into the conformational flexibility, stability, and interaction patterns of a molecule with its biological target, such as a protein or nucleic acid, over time.

For instance, MD simulations have been employed to study the behavior of pyrido[2,3-d]pyrimidine (B1209978) derivatives as thymidylate synthase inhibitors. nih.gov These studies typically involve placing the ligand-protein complex in a simulated physiological environment (water, ions) and observing its atomic-level movements over nanoseconds. The resulting trajectories can reveal key information such as:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time indicates the stability of the binding pose.

Binding Site Interactions: MD simulations can highlight the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the binding pocket.

Flexibility and Conformational Changes: The root-mean-square fluctuation (RMSF) of individual residues can show which parts of the protein are flexible and how the ligand's presence might alter the protein's dynamics.

In a study on 3,5-diamino-6-hydroxy-2-oxide-4-nitropyrimidone nanoparticles, reactive force field molecular dynamics (ReaxFF-MD) was used to simulate their decomposition, indicating that bimolecular polymerization was an initial step. mdpi.com This highlights how computational dynamics can also predict the chemical stability and reactivity of pyrimidine compounds under various conditions.

For this compound, an MD simulation would likely show the amino groups and the carbonyl group actively participating in hydrogen bonding with a biological target. The methyl group on the pyrimidine ring would contribute to the molecule's steric and hydrophobic profile. Understanding this dynamic behavior is crucial for predicting the compound's affinity and residence time at a target site, which are critical determinants of its biological effect.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com This method is instrumental in predicting the activity of novel compounds and optimizing lead structures in drug discovery. cas.org While specific QSAR models for this compound are not readily found, numerous studies on related pyrimidine derivatives demonstrate the utility of this approach. nih.govnih.govimist.ma

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model begins with a dataset of compounds with known biological activities, often expressed as IC50 or EC50 values, which are typically converted to their logarithmic form (pIC50 or pEC50) for modeling. tandfonline.com Machine learning algorithms are then used to build the model. nih.gov Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. nih.gov

Artificial Neural Networks (ANN): ANNs are non-linear models that can capture more complex relationships between structure and activity. nih.gov

Partial Least Squares (PLS): This is another linear regression method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. imist.ma

Support Vector Machines (SVM): SVMs are powerful for both classification and regression tasks.

Random Forest (RF): This is an ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov

For example, in a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN models were developed. The ANN model showed superior predictive power, with a coefficient of determination (R²) of 0.998 compared to the MLR model's R² of 0.889. nih.gov Similarly, a study on aminopyrimidine-based CXCR4 antagonists found a PLS model to be the most predictive. imist.ma These examples underscore the importance of selecting the appropriate modeling technique to accurately predict biological activity.

The goal is to create a statistically robust model that can accurately predict the activity of new compounds based on their calculated descriptors. nih.gov The predictive power of these models allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov

Descriptor Selection and Model Validation

The foundation of a QSAR model is the set of molecular descriptors used. These are numerical values that encode different aspects of a molecule's structure and properties. plos.org Descriptors can be categorized as:

Descriptor CategoryDescriptionExamples
1D Descriptors Based on the molecular formulaMolecular Weight, Atom Count
2D Descriptors Based on the 2D structureTopological Indices, Connectivity Indices, Polar Surface Area
3D Descriptors Based on the 3D conformationMolecular Shape Indices, Solvent Accessible Surface Area
Physicochemical Descriptors Related to physicochemical propertiesLogP (lipophilicity), Molar Refractivity
Quantum Chemical Descriptors Derived from quantum mechanical calculationsHOMO/LUMO energies, Dipole Moment

Interactive Data Table: Common Molecular Descriptors in Pyrimidine QSAR Studies

DescriptorTypeRelevance in QSAR Models
Molecular Weight 1DRelates to the size of the molecule.
Topological Polar Surface Area (TPSA) 2DCorrelates with drug transport properties.
LogP PhysicochemicalMeasures lipophilicity, affecting membrane permeability.
Number of Hydrogen Bond Donors/Acceptors 2DCrucial for drug-receptor interactions.
HOMO/LUMO Energies Quantum ChemicalRelate to the molecule's reactivity and stability. ucsb.edu
Dipole Moment Quantum ChemicalInfluences polar interactions with the target.

The selection of relevant descriptors is a critical step, as including irrelevant or redundant descriptors can lead to overfitting and poor model predictivity. nih.gov Techniques like stepwise regression and genetic algorithms are often used for this purpose. nih.govresearchpublish.com

Once a model is built, it must be rigorously validated to ensure its robustness and predictive power. nih.gov Validation is typically performed through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and stability. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. The coefficient of determination for the test set (R²_pred) is a key metric. imist.ma

Y-Randomization: This involves randomly shuffling the biological activity data to ensure that the original model's statistics are not due to chance correlation. imist.ma

A well-validated QSAR model will have high values for R², q², and R²_pred, and low values for the root mean square error (RMSE). tandfonline.com

Virtual Screening Applications for Analog Discovery

A validated QSAR model becomes a powerful tool for virtual screening, which is the computational screening of large chemical databases to identify molecules with desired biological activities. researchgate.net This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

The process typically involves:

Database Preparation: A large database of chemical structures, such as ZINC or ChEMBL, is prepared.

Descriptor Calculation: The same set of molecular descriptors used to build the QSAR model is calculated for all compounds in the database.

Activity Prediction: The QSAR model is used to predict the biological activity of each compound in the database.

Compound Ranking and Selection: Compounds are ranked based on their predicted activity, and the top-ranking hits are selected for further investigation.

For example, a 3D-QSAR model for 1,2,3,4-tetrahydropyrimidine analogs was used as a 3D search query to screen a library of designed compounds for anti-inflammatory activity. researchgate.net This led to the identification of new compounds with good predicted activity, which were then synthesized and tested. In another study, machine learning models were trained to predict the biological activity of aromatase inhibitors, and these models were then used to screen over 5000 molecules from the PubChem database. nih.gov

In the context of this compound, a QSAR model could be developed based on a series of its analogs with known activity against a specific target. This model could then be used to screen virtual libraries for novel analogs with potentially improved potency or other desirable properties. This in silico approach allows for the exploration of a much larger chemical space than would be feasible with experimental methods alone, thereby increasing the chances of discovering novel and effective drug candidates.

Advanced Analytical Methodologies for Research on 2,5,6 Triamino 3 Methylpyrimidin 4 3h One

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in unequivocally determining the molecular structure of novel compounds. For a molecule like 2,5,6-triamino-3-methylpyrimidin-4(3H)-one, with multiple functional groups and substitution patterns, advanced spectroscopic techniques provide the necessary detail to confirm its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. While standard one-dimensional (1D) NMR provides initial information, advanced 2D and solid-state NMR techniques are indispensable for a complete structural assignment of this compound.

Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for mapping the connectivity of atoms within the molecule. nih.gov

TOCSY would reveal the coupling network between protons, helping to assign protons within the same spin system.

HMBC experiments establish long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly vital for identifying the position of the methyl group by observing a correlation between the methyl protons and the C4 and/or C2 carbons of the pyrimidine (B1678525) ring, as well as the N3 nitrogen. It also helps to definitively place the amino groups by observing correlations between their protons and the ring carbons.

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline powder form, providing insights into the molecular structure and packing in the solid state. This is especially useful for compounds that are poorly soluble or for characterizing different polymorphic forms.

While specific NMR data for this compound is not widely published, the application of these techniques is standard in the characterization of complex heterocyclic systems. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. nih.gov For this compound (C₅H₉N₅O), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS) experiments, coupled with HRMS, are used to study the fragmentation pathways of the protonated molecular ion. nih.gov By inducing fragmentation and analyzing the resulting daughter ions, researchers can piece together the molecular structure. The fragmentation pattern provides a fingerprint that helps to confirm the identity and structure of the compound. researchgate.net

Table 1: Predicted Fragmentation Data for [C₅H₉N₅O+H]⁺ based on General Pyrimidine Fragmentation Principles

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPostulated Fragment Identity
156.0829139.0563NH₃Loss of an amino group
156.0829128.0723COLoss of carbonyl group
156.0829112.0668HNCOLoss of isocyanic acid from the pyrimidinone ring
139.0563112.0457HCNLoss of hydrogen cyanide from a fragment

Note: This table is predictive and based on common fragmentation patterns of heterocyclic amines and pyrimidines. Experimental data would be required for confirmation.

This analysis is critical for confirming the presence of the various functional groups and their arrangement on the pyrimidine core. nih.govresearchgate.net

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal. mdpi.com A successful single-crystal X-ray diffraction experiment on this compound or one of its crystalline complexes would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. researchgate.net

This technique would unambiguously confirm the tautomeric form of the pyrimidine ring and the exact location of the methyl group on the N3 nitrogen. While crystal structure data for the title compound is not publicly available, data for related pyrimidines illustrates the detailed information that can be obtained. researchgate.netresearchgate.net

Table 2: Example Crystallographic Data for a Related Compound (2-amino-4-hydroxy-6-methylpyrimidine)

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.8770 (14)
b (Å)10.486 (2)
c (Å)11.320 (2)
V (ų)778.9 (3)
Z2

Source: This data is for 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate and serves as an example of the parameters determined by X-ray crystallography. researchgate.net

Chromatographic and Separation Techniques

Chromatographic methods are essential for both assessing the purity of synthesized this compound and for isolating it or its derivatives in a pure form for further analysis.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds and for quantitative analysis. google.com A reverse-phase HPLC method would be developed to separate this compound from starting materials, by-products, and other impurities.

The method would likely use a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com A patent for the analysis of the related compound 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) specifies using a C18 column and an ultraviolet detector. google.com For mass spectrometry compatibility, a volatile buffer system using formic acid would be employed. sielc.com The purity is determined by integrating the peak area of the main compound relative to the total area of all observed peaks.

Table 3: Typical HPLC Conditions for Analysis of Aminopyrimidines

ParameterCondition
ColumnNewcrom R1 (or similar C18)
Mobile PhaseAcetonitrile (MeCN) and water with a pH modifier (e.g., phosphoric acid or formic acid)
DetectionUV-Vis Detector
ApplicationPurity assessment, quantitative analysis

Source: Adapted from HPLC methods for the analogous compound 2,5,6-Triamino-4(1H)-pyrimidinone. sielc.com

This technique's reproducibility and accuracy make it indispensable for quality control in a research setting. google.com

When new derivatives of this compound are synthesized, preparative chromatography is used to isolate them in sufficient quantities for full structural characterization and further research. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.

An analytical HPLC method developed for purity analysis can often be scaled up to a preparative method. sielc.com By collecting the fraction corresponding to the desired derivative as it elutes from the column, a pure sample can be obtained. The collected fractions are then typically evaporated to yield the isolated compound. This method is crucial for obtaining the high-purity samples needed for techniques like NMR and X-ray crystallography.

Chiral Separation Techniques (if applicable to specific derivatives)

Chiral separation is a critical analytical process in chemical and pharmaceutical research, employed to distinguish between enantiomers—stereoisomers that are non-superimposable mirror images of each other. While the parent compound, this compound, is not chiral as it lacks a stereocenter, derivatives of this molecule could be synthesized to contain chiral centers. nih.gov For such chiral derivatives, separating the enantiomers is essential as they can exhibit different biological activities and pharmacological profiles.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a primary method for enantioseparation. nih.gov CSPs are composed of a single enantiomer of a chiral compound that is immobilized on a solid support. Separation is achieved through the differential formation of transient diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. nih.gov

Commonly used CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. nih.gov The choice of CSP and the mobile phase composition are critical for achieving successful enantioseparation.

While no specific applications of chiral separation for derivatives of this compound are documented in publicly available literature, the principles would apply if chiral analogues were to be synthesized. For instance, if a chiral substituent were introduced, a method development process would involve screening various CSPs and mobile phases to identify optimal separation conditions.

Biophysical Techniques for Interaction Studies

Biophysical techniques are indispensable for understanding how a molecule like this compound interacts with its biological targets. These methods can elucidate the thermodynamics and kinetics of binding, providing a comprehensive picture of the interaction.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the key thermodynamic parameters of an interaction: the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding interaction. nih.govdoi.org

In a typical ITC experiment, a solution of the ligand (e.g., a derivative of this compound) is titrated into a solution containing the target macromolecule (e.g., a protein) in the calorimeter cell. The heat released or absorbed upon binding is measured after each injection. The resulting data are plotted as heat change per injection versus the molar ratio of the reactants. Fitting this binding isotherm provides the thermodynamic parameters. doi.org

Table 1: Representative ITC Data for a Pyrimidine Derivative Binding to a Target Protein

Parameter Value Unit
Stoichiometry (n) 1.05 -
Binding Affinity (K_a) 2.5 x 10^6 M^-1
Enthalpy Change (ΔH) -15.2 kcal/mol
Entropy Change (ΔS) 10.5 cal/mol·K

This table is illustrative and based on typical values obtained for small molecule-protein interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. It provides valuable information on the kinetics of binding, including the association rate constant (k_a) and the dissociation rate constant (k_d). The equilibrium dissociation constant (K_D), which is a measure of binding affinity, can be calculated from the ratio of these rate constants (K_D = k_d/k_a). mdpi.comharvard.edu

In an SPR experiment, one of the interacting partners (the ligand, typically a protein) is immobilized on the surface of a sensor chip. A solution containing the other partner (the analyte, e.g., this compound) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.eduwikipedia.org The resulting sensorgram, a plot of the SPR signal versus time, allows for the determination of the kinetic parameters. researchgate.net

The real-time nature of SPR makes it particularly useful for screening compounds and for detailed characterization of binding events. nih.gov Although no specific SPR studies involving this compound are published, the technique is widely applied to other small molecules and pyrimidine derivatives. mdpi.comnicoyalife.com

Table 2: Representative SPR Kinetic Data for a Small Molecule Interacting with a Target Protein

Parameter Value Unit
Association Rate (k_a) 1.2 x 10^5 M^-1s^-1
Dissociation Rate (k_d) 3.6 x 10^-3 s^-1

This table is illustrative, showing typical kinetic constants for a small molecule binding to a protein target.

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess the stability of a protein and its engagement with a ligand. The principle is based on the fact that the binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature (T_m). nih.govnih.gov

In a DSF experiment, the protein is mixed with a fluorescent dye that preferentially binds to the hydrophobic regions of the protein that become exposed as the protein unfolds upon heating. The sample is gradually heated, and the fluorescence is monitored. The temperature at which the protein unfolds results in a sharp increase in fluorescence, and the midpoint of this transition is the T_m. nih.govresearchgate.net A ligand that binds to and stabilizes the protein will result in a positive shift in the T_m (ΔT_m). nih.gov

DSF is a valuable tool for confirming target engagement in drug discovery and for screening compound libraries to identify potential binders. nih.gov While direct DSF studies on this compound are not documented, the technique is broadly applicable for assessing the interaction of small molecules with their protein targets. nih.govresearchgate.net

Table 3: Representative DSF Data for Ligand-Induced Protein Stabilization

Condition Melting Temperature (T_m) Thermal Shift (ΔT_m)
Protein alone 42.5 °C -
Protein + Ligand A (10 µM) 45.0 °C +2.5 °C
Protein + Ligand B (10 µM) 48.2 °C +5.7 °C

This table is illustrative and demonstrates the stabilizing effect of ligands on a target protein as measured by DSF.

Emerging Research Directions and Future Prospects for 2,5,6 Triamino 3 Methylpyrimidin 4 3h One Research

Development of Advanced Probes and Tracers

To unravel the intricate biological roles and mechanisms of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one, the development of advanced probes and tracers is a critical research frontier. These tools are essential for visualizing and quantifying the compound's interactions within complex biological systems.

Synthesis of Fluorescently Tagged Analogs

The synthesis of fluorescently tagged analogs of this compound represents a significant step forward in its study. While direct research on fluorescently tagged versions of this specific compound is not yet widely published, the principles for creating such molecules are well-established in the field of chemical biology. This involves attaching a fluorophore, a molecule that emits light upon excitation, to the core structure of the pyrimidine (B1678525) derivative.

The overarching goal of this research is to create fluorescent nucleobase analogues (FBAs) that can be incorporated into nucleic acids without significantly disrupting their natural structure or function. gu.se These FBAs can then serve as reporters to monitor a variety of molecular events, such as ligand binding to oligonucleotides. gu.se The process would involve a multi-step chemical synthesis to covalently link a suitable fluorophore to the pyrimidine ring or one of its amino groups, followed by purification and characterization of the resulting fluorescent analog.

Radiolabeled Derivatives for In Vitro Pathway Elucidation

Radiolabeling is another powerful technique for tracing the metabolic fate and pathway involvement of this compound. This involves incorporating a radioactive isotope, such as carbon-14 (B1195169) or tritium, into the molecule's structure. These radiolabeled derivatives allow for highly sensitive detection and quantification in various in vitro assays.

While specific studies on the radiolabeling of this compound are not extensively documented in publicly available literature, the methodologies are standard practice in medicinal chemistry and drug metabolism studies. The insights gained from tracing these radiolabeled compounds can elucidate metabolic pathways, identify potential enzymatic targets, and quantify the extent of incorporation into larger biomolecules.

Integration with Systems Biology Approaches

The advent of high-throughput "omics" technologies has revolutionized biological research. Integrating experimental data related to this compound with systems biology approaches offers a holistic view of its interactions within a biological system.

Omics Data Integration for Pathway Analysis

Pathway analysis is a important method for interpreting large datasets generated from omics experiments, such as genomics, transcriptomics, and proteomics. nih.govmdpi.comresearchgate.net This approach helps to identify the biological pathways and processes that are significantly affected by a given compound. nih.gov By combining diverse omics data, researchers can gain a more comprehensive understanding of the transition from genotype to phenotype. nih.gov

Several computational tools and frameworks, such as PathIntegrate and MOMIC, have been developed to facilitate the integration and analysis of multi-omics data. nih.govmdpi.com These platforms can transform molecular-level data into pathway-level information, allowing for the identification of key pathways and molecular players. nih.gov For instance, such analyses could reveal if this compound influences pathways related to cell signaling, metabolism, or immune responses.

Network Pharmacology Insights (theoretical and in silico)

Network pharmacology is a computational approach that aims to understand the effects of chemical compounds on complex biological networks. dovepress.com It integrates data from various sources to predict the interactions between small molecules and multiple protein targets. dovepress.com This in silico approach can provide valuable theoretical insights into the potential mechanisms of action of this compound before extensive laboratory experiments are conducted.

By constructing and analyzing interaction networks, researchers can identify potential protein targets, predict off-target effects, and formulate hypotheses about the compound's broader physiological impact. This can help in understanding how the compound might influence complex processes and identify potential core bioactive components and their targets within a biological system. dovepress.com

Innovative Applications in Chemical Biology and Material Science

The unique chemical properties of this compound and its derivatives suggest potential applications beyond traditional biological studies, extending into the realms of chemical biology and material science. Research into the sulfate (B86663) salt of a related compound, 2,5,6-triaminopyrimidin-4(3H)-one, highlights its use as an oxidative hair coloring agent. europa.eueuropa.eu The stability and reactivity of these types of compounds are key areas of investigation. europa.eueuropa.eu

In chemical biology, analogs of this pyrimidine could be designed as chemical probes to study specific enzyme functions or as building blocks for creating novel bioactive molecules. The presence of multiple amino groups and a carbonyl group provides reactive sites for further chemical modification, opening up possibilities for creating a diverse library of compounds with varied properties.

In material science, the potential for these molecules to self-assemble or to be incorporated into polymers could be explored. The hydrogen bonding capabilities of the amino and carbonyl groups could lead to the formation of ordered structures with interesting optical or electronic properties, although this area of research is still largely theoretical.

Use as Building Blocks for Complex Heterocycles (e.g., Pteridines)

A significant area of application for aminopyrimidines is in the synthesis of fused heterocyclic systems, most notably pteridines. Pteridine (B1203161), a pyrazino[2,3-d]pyrimidine ring system, is the core of many biologically important compounds, including folic acid and biopterin. derpharmachemica.com The most prevalent synthetic strategy for pteridines involves the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound. thieme-connect.denih.gov

The compound this compound, possessing the critical vicinal diamine functionality at the C5 and C6 positions, is an ideal precursor for such reactions. The general and most widely used method is the Gabriel-Isay condensation. nih.gov This reaction involves the nucleophilic attack of the more reactive C5-amino group of the pyrimidine onto one of the carbonyl groups of a 1,2-dicarbonyl species (like diketones, dialdehydes, or ketoaldehydes), followed by cyclization to form the pyrazine (B50134) ring. nih.gov

For instance, the parent compound, 2,5,6-triaminopyrimidin-4(3H)-one, is condensed with glyoxal (B1671930) to produce pterin (B48896) (2-amino-pteridin-4(3H)-one). thieme-connect.de Similarly, reaction with 2-oxopropanal (methylglyoxal) yields 6-methylpteridin-4(3H)-one. thieme-connect.de The regioselectivity of the condensation, determining whether a 6- or 7-substituted pteridine is formed, can be influenced by reaction conditions and the nature of the substituents. nih.gov For example, using the sulfate salt of 2,5,6-triaminopyrimidin-4(3H)-one without neutralization can lead to the protonation of the C5 amine, favoring the formation of the 7-substituted isomer. nih.gov

Another key synthetic route is the Viscontini reaction, which allows for regioselective synthesis by using sugar-derived α-oxo oximes or phenylhydrazones. nih.gov This method is crucial for synthesizing naturally occurring pteridines like neopterin (B1670844) and monapterin from 2,5,6-triaminopyrimidin-4(3H)-one. nih.gov The reaction's selectivity is achieved through an Amadori rearrangement, which presents a ketone for the initial nucleophilic attack by the C5-amino group. nih.gov

The versatility of this pyrimidine building block is further demonstrated by its use in synthesizing folic acid analogues, where pteridine-6-carboxaldehydes, derived from the pyrimidine, are reductively condensed with p-aminobenzoylglutamic acid. researchgate.net

Table 2: Examples of Pteridine Synthesis from Aminopyrimidines

Pyrimidine Precursor Dicarbonyl/Reactant Resulting Pteridine Derivative Reaction Type
5,6-Diaminopyrimidin-4(3H)-one Glyoxal Pteridine Gabriel-Isay thieme-connect.de
5,6-Diaminopyrimidin-4(3H)-one 2-Oxopropanal 6-Methylpteridin-4(3H)-one Gabriel-Isay thieme-connect.de
2,5,6-Triaminopyrimidin-4(3H)-one Pentose phenylhydrazone D-Neopterin / L-Monapterin Viscontini Reaction nih.gov

Role in Supramolecular Chemistry or Functional Materials (if applicable to derivatives)

The potential role of this compound and its derivatives in supramolecular chemistry and functional materials is an area with limited direct research. However, the structural features of the molecule suggest theoretical applicability. The presence of multiple hydrogen bond donors (amino groups) and acceptors (ring nitrogens and the carbonyl oxygen) allows for the formation of extensive hydrogen-bonding networks.

These networks are fundamental to the construction of supramolecular assemblies. Derivatives could be designed to self-assemble into well-ordered structures like tapes, sheets, or three-dimensional frameworks. While some chemical suppliers list the parent compound, 2,5,6-triaminopyrimidin-4(3H)-one sulfate, under the general category of "Supramolecular Chemistry," specific applications or detailed studies of its self-assembly properties are not widely documented in current literature. cymitquimica.com Future research could explore the synthesis of derivatives where substituents are modified to control solid-state packing or to coordinate with metal ions, potentially leading to the development of new porous materials, sensors, or liquid crystals.

Development of Chemical Tools for Biological Pathway Interrogation

The primary role of this compound in a biological context is as a synthetic precursor to molecules that are themselves biologically active or are analogues of natural cofactors. derpharmachemica.com By serving as the foundational pyrimidine core, it enables the synthesis of pteridine-based compounds that can be used to study and interrogate biological pathways.

For example, pteridines are essential components of the molybdenum cofactor and are precursors in the biosynthesis of dihydrofolic acid in many microorganisms. derpharmachemica.comnih.gov Synthesizing a library of pteridine derivatives from this compound allows researchers to create molecular probes, enzyme inhibitors, or fluorescent tags. These tools can be used to:

Inhibit Enzymes: Modified pteridines can act as antagonists for enzymes like dihydropteroate (B1496061) synthetase or dihydrofolate reductase, which are crucial in folate metabolism and are established targets for antimicrobial and anticancer drugs.

Probe Active Sites: By creating pteridines with varied substituents at the 6- and 7-positions, scientists can map the steric and electronic requirements of enzyme active sites. nih.gov

Fluorescent Labeling: The inherent fluorescence of the pteridine ring system can be modulated by substitution. This allows for the development of fluorescent analogues of natural ligands to study protein-ligand binding and cellular uptake.

The synthesis of folic acid analogues from pteridine aldehydes derived from aminopyrimidines is a direct example of creating chemical tools to probe the folate pathway. researchgate.net Therefore, while not a direct biological tool itself, this compound is a critical starting material for the generation of sophisticated chemical probes.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Re-examine force field parameters (e.g., partial charges) in docking studies. Validate ligand protonation states (pH-dependent) using tools like Epik. Experimentally confirm binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What statistical approaches resolve variability in biological replicate data?

  • Methodological Answer : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance. Use nonlinear regression (e.g., four-parameter logistic model) for dose-response curves. Report 95% confidence intervals for IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.